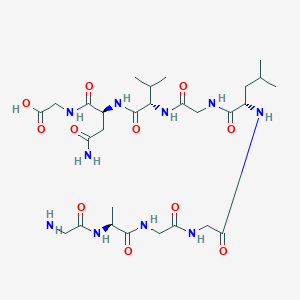

Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine

Description

Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine is a synthetic nonapeptide with the sequence Gly-Ala-Gly-Gly-Leu-Gly-Val-Asn-Gly. Its structure features alternating glycine residues, which confer conformational flexibility, interspersed with alanine (Ala), leucine (Leu), valine (Val), and asparagine (Asn).

Properties

CAS No. |

921783-92-8 |

|---|---|

Molecular Formula |

C28H48N10O11 |

Molecular Weight |

700.7 g/mol |

IUPAC Name |

2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]acetic acid |

InChI |

InChI=1S/C28H48N10O11/c1-13(2)6-16(36-21(42)10-31-20(41)9-32-25(46)15(5)35-19(40)8-29)26(47)33-11-22(43)38-24(14(3)4)28(49)37-17(7-18(30)39)27(48)34-12-23(44)45/h13-17,24H,6-12,29H2,1-5H3,(H2,30,39)(H,31,41)(H,32,46)(H,33,47)(H,34,48)(H,35,40)(H,36,42)(H,37,49)(H,38,43)(H,44,45)/t15-,16-,17-,24-/m0/s1 |

InChI Key |

JOLYTJVYZSEQCG-ZDNFIVBRSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for synthesizing peptides due to its efficiency and ability to produce high-purity products. The process involves the following steps:

Resin Selection : A suitable resin is chosen based on the desired properties of the final peptide. Common resins include Wang resin and Rink amide resin.

Amino Acid Coupling : Each amino acid is sequentially coupled to the growing peptide chain on the resin. This is typically achieved using coupling reagents such as HBTU or DIC in combination with a base like DIPEA.

Deprotection : After each coupling step, protecting groups on the amino acids (such as Fmoc or Boc) are removed to allow for the next amino acid to be added.

Cleavage and Purification : Once the full sequence is assembled, the peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA). The crude peptide is then purified using high-performance liquid chromatography (HPLC).

Solution-Phase Synthesis

Solution-phase synthesis can also be employed, particularly for shorter peptides or when specific modifications are required. This method includes:

Amino Acid Activation : The amino acids are activated using coupling agents like DCC or EDC in solution.

Sequential Coupling : The activated amino acids are added sequentially to build the peptide chain in solution.

Purification : Similar to SPPS, purification is achieved through techniques like HPLC or precipitation methods.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High purity, efficient for long peptides | Requires specialized equipment and reagents |

| Solution-Phase Synthesis | Simpler setup, useful for small peptides | Lower yields and purity compared to SPPS |

Research Findings

Recent studies have focused on optimizing the conditions for synthesizing complex peptides like Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine. Key findings include:

Optimization of Coupling Conditions : Research indicates that adjusting the concentration of coupling reagents can significantly enhance yield and purity.

Use of Microwave-Assisted Synthesis : Microwave technology has been shown to accelerate peptide bond formation, reducing synthesis time while maintaining high purity levels.

Characterization Techniques : Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the identity and purity of synthesized peptides.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine can undergo various chemical reactions, including:

Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction could produce reduced forms of the peptide.

Scientific Research Applications

Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling.

Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Sequence Analysis

The following peptides share partial sequence homology or functional groups with the target compound:

Key Observations:

Physicochemical Properties

- Boiling Points : Analogs with higher molecular weights (e.g., 1030.58 g/mol in ) exhibit elevated boiling points (~1446°C), suggesting the target compound’s boiling point may fall between 1200–1450°C, depending on its molecular weight.

- Density : The target’s density is expected to approximate 1.2–1.4 g/cm³, aligning with values reported for similar peptides .

- Acidity (pKa) : The predicted pKa of ~3.3–3.4 for analogs suggests the target compound’s isoelectric point may be influenced by its C-terminal glycine and Asn residue.

Functional Implications

Biological Activity

Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine is a complex peptide composed of multiple amino acids, each contributing to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms.

Structural Composition

The compound consists of the following amino acids:

- Glycine (Gly)

- Alanine (Ala)

- Leucine (Leu)

- Valine (Val)

- Asparagine (Asn)

This sequence suggests that the compound may exhibit properties associated with peptides, such as modulation of biological pathways and interaction with cellular receptors.

1. Antioxidant Activity

Research indicates that peptides can exhibit significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. The presence of amino acids like Gly and Ala is known to enhance the radical scavenging activity of peptides.

2. Anti-inflammatory Properties

Studies have shown that certain peptide sequences can inhibit pro-inflammatory cytokines. The combination of Gly, Ala, and Asn may contribute to reducing inflammation by modulating immune responses.

3. Neuroprotective Effects

Peptides similar to Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine have been studied for their neuroprotective effects. They may promote neuronal survival and protect against neurodegenerative diseases by enhancing synaptic plasticity.

The biological activity of this peptide is likely mediated through several mechanisms:

- Receptor Interaction : Peptides often act as ligands for various receptors, influencing signaling pathways.

- Modulation of Gene Expression : Certain amino acids can affect transcription factors, leading to changes in gene expression related to stress responses.

- Enzymatic Activity Regulation : The peptide may influence enzyme activities involved in metabolic pathways.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant effects of a similar peptide on human cell lines exposed to oxidative stress. Results showed a significant reduction in reactive oxygen species (ROS) levels, indicating that the peptide effectively scavenged free radicals.

Case Study 2: Neuroprotection

In a model of neurodegeneration, treatment with a related peptide resulted in improved cognitive function and reduced neuronal apoptosis. This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's.

Data Summary

| Biological Activity | Effect Observed | Mechanism |

|---|---|---|

| Antioxidant Activity | Reduced ROS levels | Radical scavenging |

| Anti-inflammatory | Decreased cytokine levels | Immune modulation |

| Neuroprotective | Improved cognitive function | Neuronal survival |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine in laboratory settings?

- Methodological Answer :

- Solid-Phase Peptide Synthesis (SPPS) is the primary method. Steps include:

Coupling : Sequential addition of Fmoc-protected amino acids (e.g., L-leucine, L-valine) to a resin-bound chain using coupling reagents like HBTU or DIC .

Deprotection : Removal of Fmoc groups with piperidine to expose the next coupling site .

Cleavage : TFA-based cleavage from the resin, with scavengers (e.g., TIPS) to prevent side reactions .

- Critical Considerations : Monitor coupling efficiency via Kaiser tests and optimize reaction times to minimize incomplete sequences .

Q. How can researchers verify the structural integrity of this peptide post-synthesis?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) to validate the sequence .

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve stereochemistry and detect misfolded regions .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended) and identify impurities from incomplete coupling or oxidation .

Q. What factors influence the stability of this peptide under varying pH and temperature conditions?

- Methodological Answer :

- Hydrolysis Susceptibility : Avoid prolonged exposure to extreme pH (<3 or >10) to prevent cleavage at glycine or asparagine residues .

- Temperature Sensitivity : Store lyophilized peptides at -20°C; reconstituted solutions should be used immediately or kept at 4°C for <48 hours .

- Oxidation Risks : Protect cysteine-free peptides from light and oxygen using inert gas (e.g., argon) during handling .

Advanced Research Questions

Q. How can discrepancies in bioactivity data across studies using this peptide be systematically addressed?

- Methodological Answer :

- Purity Validation : Re-analyze batches via HPLC-MS to rule out impurities (e.g., truncated sequences) that may alter activity .

- Sequence Confirmation : Use Edman degradation or tandem MS to detect sequence errors introduced during synthesis .

- Experimental Replication : Standardize assay conditions (e.g., buffer ionic strength, cell lines) to minimize variability .

Q. What strategies optimize the peptide’s solubility for in vitro assays without compromising structural integrity?

- Methodological Answer :

- Buffer Selection : Use phosphate-buffered saline (PBS) or Tris-HCl (pH 7.4) with 5-10% DMSO or acetonitrile as co-solvents .

- pH Adjustment : Titrate to near-neutral pH (6.5–7.5) to enhance solubility of charged residues (e.g., asparagine) while avoiding denaturation .

- Sonication : Briefly sonicate solutions to disrupt aggregates without inducing hydrolysis .

Q. Which computational models are effective in predicting interactions between this peptide and target enzymes/receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymatic active sites (e.g., proteases) .

- Molecular Dynamics (MD) Simulations : Simulate peptide-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100-ns trajectories .

- Machine Learning : Train models on existing peptide-protein interaction datasets to predict novel binding motifs .

Key Data and Stability Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.